molecular formula C13H14N2O3S B14780617 2,4-Diaminophenyl4-methylbenzenesulfonate

2,4-Diaminophenyl4-methylbenzenesulfonate

Cat. No.: B14780617
M. Wt: 278.33 g/mol
InChI Key: DUWAMCJTVLVPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diaminophenyl4-methylbenzenesulfonate is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and its role as an intermediate in the synthesis of dyes and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminophenyl4-methylbenzenesulfonate typically involves the reaction of m-phenylenediamine with sulfuric acid or oleum at temperatures ranging from 140-250°C. This reaction is carried out in a solvent, which can be either an inorganic solvent like phosphoric acid or polyphosphoric acid, or an organic solvent with a high boiling point . Another method involves the use of 2,4-dinitrochlorobenzene as a raw material, which is reacted with sodium hydrogen sulfite and then reduced .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized to ensure high yield and quality while minimizing environmental impact. For instance, the use of sulfuric acid is carefully managed to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminophenyl4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydrogen sulfite, and various organic solvents. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to several hundred degrees Celsius .

Major Products Formed

The major products formed from these reactions include various sulfonate derivatives, which are used in the synthesis of dyes and other chemical products .

Scientific Research Applications

2,4-Diaminophenyl4-methylbenzenesulfonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diaminophenyl4-methylbenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, which are crucial for its role in the synthesis of other chemical products. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminobenzenesulfonic acid: A closely related compound with similar chemical properties.

    4-Methylbenzenesulfonic acid: Another related compound used in similar applications.

Uniqueness

2,4-Diaminophenyl4-methylbenzenesulfonate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form stable derivatives makes it particularly valuable in the synthesis of dyes and other chemical products .

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

(2,4-diaminophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-13-7-4-10(14)8-12(13)15/h2-8H,14-15H2,1H3

InChI Key

DUWAMCJTVLVPBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.